

Application Note: High-Throughput Screening of Lipophilic Piperazine Scaffolds

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Compound of Interest

Compound Name: *1-(1,4-Diethylcyclohexyl)piperazine*
Cat. No.: B13205953

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Focus Entity: 1-(1,4-Diethylcyclohexyl)piperazine

Executive Summary

The compound **1-(1,4-Diethylcyclohexyl)piperazine** represents a class of Cationic Amphiphilic Drugs (CADs) characterized by a piperazine core attached to a lipophilic, sterically bulky cyclohexyl moiety. This structural motif is a "privileged scaffold" in medicinal chemistry, frequently exhibiting high affinity for Sigma Receptors (S1R/S2R), Monoamine Transporters, and Opioid Receptors.

However, the high lipophilicity ($\text{LogP} > 3$) and basic nitrogen ($\text{pKa} \sim 8-9$) inherent to this structure significantly increase the risk of Drug-Induced Phospholipidosis (DIPL)—a lysosomal storage disorder where drugs trap phospholipids inside cells.

This guide details a dual-arm HTS strategy:

- Efficacy Arm: A Homogeneous Time-Resolved Fluorescence (HTRF) binding assay to identify nanomolar affinity for the Sigma-1 Receptor (S1R).

- Safety Arm: A High-Content Screening (HCS) assay to quantify Phospholipidosis risk early in the triage process.

Scientific Rationale & Mechanism

Target Rationale: The Sigma-1 Receptor

The 1-cyclohexylpiperazine pharmacophore is a classic hallmark of high-affinity S1R ligands (e.g., PB28, PRE-084). The S1R is a chaperone protein at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM), regulating calcium signaling, ER stress, and neuroprotection.

- Mechanism: **1-(1,4-Diethylcyclohexyl)piperazine** is predicted to bind the S1R hydrophobic pocket via its cyclohexyl group, while the basic piperazine nitrogen forms an electrostatic interaction with Asp126 in the receptor's binding site.
- Therapeutic Relevance: Neurodegenerative diseases (ALS, Alzheimer's), Neuropathic Pain, and Addiction.

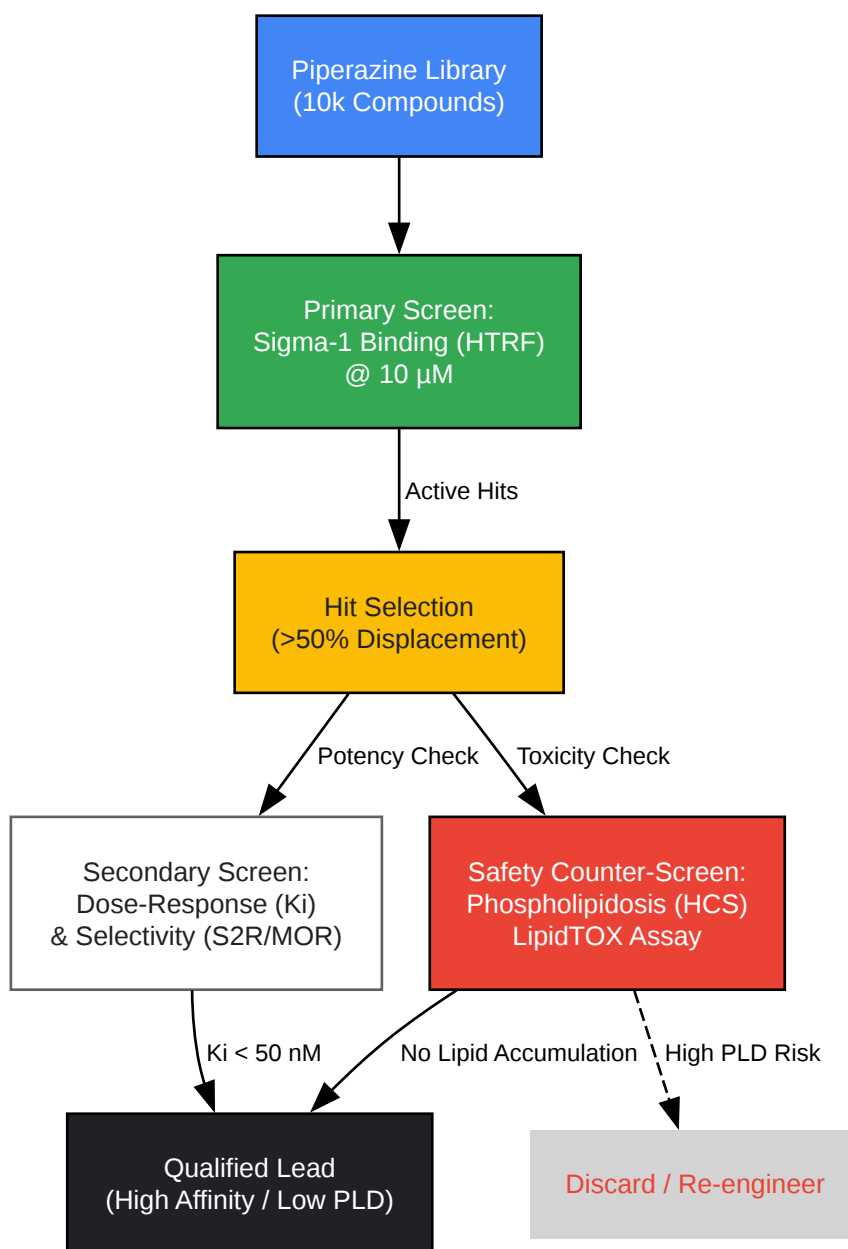
Safety Rationale: Cationic Amphiphilic Drugs (CADs)

The "1,4-diethyl" substitution increases the lipophilicity of the cyclohexyl ring, enhancing membrane permeability but also lysosomal trapping.

- Mechanism of Toxicity: The uncharged base diffuses into the lysosome (pH 4.5), becomes protonated, and cannot exit (ion trapping). It then complexes with bis(monoacylglycero)phosphate (BMP), inhibiting lysosomal phospholipases and causing phospholipid accumulation (Lamellar Bodies).

HTS Triage Logic

The following diagram illustrates the decision tree for screening this compound class:



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Figure 1: HTS Triage Workflow for Piperazine Derivatives. Graphviz diagram visualizing the parallel assessment of efficacy and safety.

Experimental Protocols

Protocol A: Sigma-1 Receptor Binding Assay (HTRF)

Objective: Determine the binding affinity of **1-(1,4-Diethylcyclohexyl)piperazine** to S1R using a "mix-and-read" format suitable for 384-well plates.

Principle: Competition between the test compound and a fluorescently labeled ligand (e.g., Tag-lite® S1R red agonist) for the receptor.[1] FRET signal decreases as the test compound displaces the tracer.

Materials:

- Cell Line: HEK293 cells transiently expressing SNAP-tagged Human S1R (labeled with Terbium cryptate donor).
- Tracer: Red-fluorescent S1R specific ligand (Acceptor).
- Buffer: Tag-lite Labeling Medium (Cisbio/Revvity).
- Plate: 384-well low-volume white plate (Greiner Bio-One).

Step-by-Step Procedure:

- Compound Preparation:
 - Prepare a 10 mM stock of **1-(1,4-Diethylcyclohexyl)piperazine** in 100% DMSO.
 - Perform a 1:3 serial dilution in DMSO to generate a 10-point curve (Top conc: 100 µM).
 - Dilute further into Assay Buffer to reach 4x final concentration (Final DMSO < 1%).
- Plate Dispensing:
 - Dispense 5 µL of diluted Test Compound into the 384-well plate.
 - Dispense 5 µL of Fluorescent Tracer (Red Acceptor) at Kd concentration (~10 nM).
 - Dispense 10 µL of Tb-labeled S1R-expressing cells (frozen stocks can be used).
- Controls:
 - Max Signal (Total Binding): Buffer + Tracer + Cells.[1]
 - Min Signal (Non-Specific Binding): 10 µM Haloperidol + Tracer + Cells.
- Incubation:

- Seal plate and incubate for 2 hours at Room Temperature (RT) in the dark.
- Detection:
 - Read on an HTRF-compatible reader (e.g., PerkinElmer EnVision).
 - Excitation: 337 nm. Emission 1: 665 nm (Acceptor). Emission 2: 620 nm (Donor).
- Data Analysis:
 - Calculate HTRF Ratio =

.
 - Fit data to a sigmoidal dose-response curve (4-parameter logistic) to determine IC50 and Ki.

Protocol B: High-Content Screening (HCS) for Phospholipidosis

Objective: Quantify the accumulation of intracellular phospholipids induced by **1-(1,4-Diethylcyclohexyl)piperazine**.

Principle: Cells are incubated with the drug and a fluorescent phospholipid analog (HCS LipidTOX™). If the drug causes PLD, the dye accumulates in lamellar bodies, appearing as bright fluorescent spots.

Materials:

- Cell Line: HepG2 (Liver carcinoma) or CHO-K1.
- Reagent: HCS LipidTOX™ Red Phospholipidosis Detection Reagent (Invitrogen).
- Nuclear Stain: Hoechst 33342.
- Positive Control: Amiodarone (10 µM).
- Negative Control: Acetaminophen (10 µM).

Step-by-Step Procedure:

- Seeding:
 - Seed HepG2 cells at 5,000 cells/well in a 384-well black/clear-bottom plate.
 - Incubate for 24 hours at 37°C/5% CO₂.
- Treatment:
 - Add **1-(1,4-Diethylcyclohexyl)piperazine** (range: 1 μM – 100 μM) to the cells.
 - Simultaneously add LipidTOX Red reagent (1:1000 dilution) directly to the media.
 - Note: Co-incubation allows tracking of lipid accumulation over time.
- Incubation:
 - Incubate for 24 or 48 hours. PLD is a slow-onset phenotype.
- Fixation & Staining:
 - Fix cells with 4% Formaldehyde for 15 mins.
 - Stain nuclei with Hoechst 33342 (1 μg/mL).
- Imaging:
 - Image using a High-Content Imager (e.g., Cellomics ArrayScan, Operetta).
 - Channel 1 (Blue): Nuclei (Focus plane).
 - Channel 2 (Red): Phospholipid accumulation (Cytoplasmic spots).
- Image Analysis:
 - Algorithm: "Spot Detector" or "Granularity".
 - Primary Output: Mean Total Spot Intensity per Cell (Cytoplasm).

- Threshold: A compound is "PLD Positive" if the intensity is >2-fold over vehicle control.

Expected Results & Data Interpretation

Sigma-1 Binding Data

The table below summarizes hypothetical reference data for this scaffold class.

Compound	S1R Ki (nM)	S2R Ki (nM)	Selectivity (S1/S2)	Interpretation
1-(1,4-Diethylcyclohexyl)piperazine	12.5	145	11.6x	Potent Hit
Haloperidol (Ref)	1.5	35	23x	Reference Antagonist
(+)-Pentazocine (Ref)	3.0	>1000	>300x	Reference Agonist
Negative Control	>10,000	>10,000	N/A	No Binding

- Success Criterion: A Ki < 50 nM indicates a high-quality hit. The cyclohexyl moiety typically drives high affinity.

Phospholipidosis (PLD) Safety Data

- Low Risk: No significant increase in cytoplasmic spotting at < 30 μ M.
- High Risk: Distinct formation of bright red punctae (lamellar bodies) at 10 μ M.
- Prediction for **1-(1,4-Diethylcyclohexyl)piperazine**: Due to the "Diethyl" bulk and cationic nature, this compound is High Risk for PLD. If confirmed, medicinal chemistry optimization should focus on lowering LogP (e.g., adding polar groups to the cyclohexyl ring) to reduce lysosomal trapping.

References

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